



Application Notes and Protocols for Investigating Renal Clearance Mechanisms Using Probenecid-d14

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Compound of Interest					
Compound Name:	Probenecid-d14				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Probenecid-d14** in the investigation of renal clearance mechanisms. Probenecid is a well-established inhibitor of various renal transporters, and its deuterated form, **Probenecid-d14**, serves as an invaluable tool, particularly as an internal standard in mass spectrometry-based assays. This document outlines the key signaling pathways affected by probenecid, detailed experimental protocols for in vitro and in vivo studies, and a summary of its impact on the renal clearance of various compounds.

Introduction to Probenecid and Renal Clearance

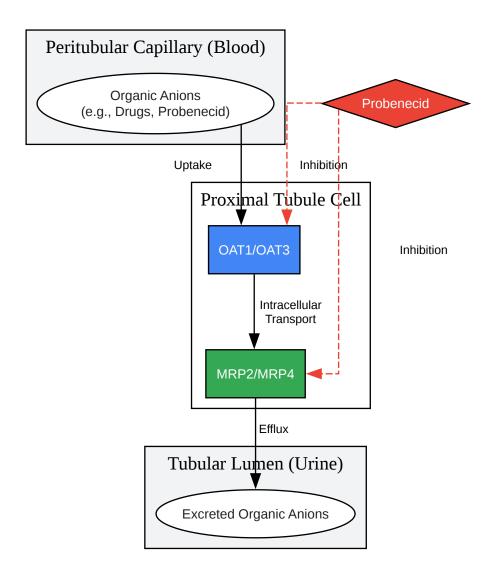
Probenecid is a uricosuric agent that primarily functions by inhibiting transporters in the renal proximal tubules responsible for the secretion and reabsorption of organic anions.[1][2] This inhibitory action makes it a crucial tool for elucidating the pathways of drug elimination and for studying drug-drug interactions (DDIs). The main transporters affected by probenecid include Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane and Multidrug Resistance-Associated Proteins (MRPs) on the apical membrane of renal proximal tubule cells. [1][3] By competitively inhibiting these transporters, probenecid can decrease the renal clearance of co-administered drugs that are substrates for these transporters, leading to increased plasma concentrations and prolonged half-lives.[4][5]



Probenecid-d14, a stable isotope-labeled version of probenecid, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate quantification in biological matrices.

Signaling Pathways and Mechanisms of Action

Probenecid's primary mechanism of action involves the competitive inhibition of renal transporters. The following diagram illustrates the key transporters in a renal proximal tubule cell and the inhibitory effect of probenecid.



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Probenecid's inhibition of renal transporters.

Quantitative Data on Probenecid Inhibition

Probenecid's inhibitory effects on renal transporters have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Human OAT1 and OAT3 by Probenecid

Transporter	Substrate	Inhibition Constant (Ki)	Reference
hOAT1	Adefovir	$18.6 \pm 5.1 \mu M$	[2]
hOAT3	Benzylpenicillin	12.6 ± 4.2 μM	[2]
hOAT1	Acamprosate	~13 µM	[6]
hOAT1	-	4.3 - 12.5 μM	[1]
hOAT3	-	4 - 9 μΜ	[1]
hOAT1	5-Carboxyfluorescein	IC50 = 15.9 μM	

Table 2: In Vivo Effects of Probenecid on the Renal Clearance of Various Drugs



Drug	Species	Probenecid Dose	Change in Renal Clearance	Reference
Adefovir	Human	1500 mg	↓ 45%	[2]
Benzylpenicillin	Human	1500 mg	↓ 78%	[2]
Furosemide	Human	1 g	↓ from 128 to 44.0 ml/min	[7]
Acyclovir	Human	1 g	↓ 33%	[7]
Baricitinib	Human	-	↓ 69%	[7]
Captopril	Human	-	↓ 73% (enalapril/enalapr ilat)	[7]
Ofloxacin	Rat	15 mg/kg (IV)	Reduced	[8]
DA-1131	Rabbit	50 mg/kg	Decreased Significantly	[9]
DA-1131	Rat	50 mg/kg	No Significant Change	[9]
Hydrochlorothiazi de	Rat	250 mg/kg/day	GFR Increased	[10]

Experimental Protocols In Vitro OAT1/OAT3 Inhibition Assay Using HEK293 Cells

This protocol describes how to assess the inhibitory potential of a test compound on OAT1 and OAT3 transporters stably expressed in Human Embryonic Kidney (HEK293) cells, using probenecid as a positive control inhibitor.





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In vitro OAT inhibition assay workflow.

Materials:

- HEK293 cells stably expressing human OAT1 or OAT3
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- 96-well black-walled, clear-bottom plates
- Hanks' Balanced Salt Solution (HBSS)
- Probenecid (positive control inhibitor)
- · Test compound
- 5-carboxyfluorescein (5-CF) or other fluorescent OAT substrate
- · Cell lysis buffer
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the HEK293-OAT1 or HEK293-OAT3 cells into 96-well plates at a density
 of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Cell Washing: After 24 hours, gently wash the cells three times with pre-warmed HBSS.
- Pre-incubation: Add HBSS containing the test compound at various concentrations or probenecid (e.g., 100 μM) to the respective wells. Incubate for 10 minutes at 37°C.
- Substrate Addition: Add the fluorescent OAT substrate (e.g., 150 μM 5-CF) to each well.
- Incubation: Incubate the plate for 10-20 minutes at 37°C.



- Stopping the Reaction: Terminate the uptake by washing the cells three times with ice-cold HBSS.
- Cell Lysis and Fluorescence Measurement: Lyse the cells using a suitable lysis buffer and measure the intracellular fluorescence using a plate reader at an excitation/emission wavelength of 490/530 nm for 5-CF.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Renal Clearance Study in Rats

This protocol outlines a method to investigate the effect of probenecid on the renal clearance of a test drug in rats.



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In vivo renal clearance study workflow.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Probenecid for injection
- Test drug for injection
- Anesthetic (e.g., isoflurane)
- Surgical instruments for catheterization
- Metabolic cages for urine collection
- Blood collection tubes (e.g., with heparin)



- Centrifuge
- LC-MS/MS system

Procedure:

- Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. On the day
 of the experiment, anesthetize the rats and surgically implant catheters in the jugular vein
 (for drug administration), carotid artery (for blood sampling), and urinary bladder (for urine
 collection).
- Probenecid Administration: Administer a bolus intravenous dose of probenecid (e.g., 50 mg/kg) via the jugular vein catheter.[9] A control group should receive a vehicle injection.
- Test Drug Administration: After a short equilibration period (e.g., 30 minutes), administer the test drug as an intravenous bolus or infusion.
- Sample Collection: Collect blood samples from the carotid artery at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes. Collect urine in fractions over the course of the experiment.
- Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma and urine samples at -80°C until analysis.
- Bioanalysis: Determine the concentrations of the test drug and probenecid in plasma and urine samples using a validated LC-MS/MS method with **Probenecid-d14** as an internal standard.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including clearance (CL), renal clearance (CLR), volume of distribution (Vd), and elimination half-life (t½), using appropriate software.
- Data Comparison: Compare the pharmacokinetic parameters of the test drug in the presence and absence of probenecid to determine the extent of OAT/MRP-mediated renal secretion.



LC-MS/MS Analysis of Probenecid using Probenecid-d14 Internal Standard

This protocol provides a general framework for the quantitative analysis of probenecid in biological matrices.

Instrumentation:

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Reagents:

- Probenecid analytical standard
- Probenecid-d14 internal standard
- Acetonitrile, Methanol, Formic Acid (LC-MS grade)
- Ultrapure water

Procedure:

- Sample Preparation:
 - Plasma/Serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing **Probenecid-d14** to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
 - Urine: Dilute the urine sample with mobile phase containing Probenecid-d14.
- Chromatographic Separation:
 - Use a C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid
 (A) and acetonitrile with 0.1% formic acid
 (B).
- Mass Spectrometric Detection:



- Use an electrospray ionization (ESI) source in negative ion mode.
- Monitor the specific precursor-to-product ion transitions (MRM) for both probenecid and Probenecid-d14.
- Quantification:
 - Generate a calibration curve by plotting the peak area ratio of probenecid to Probenecidd14 against the concentration of the calibration standards.
 - Determine the concentration of probenecid in the unknown samples from the calibration curve.

Conclusion

Probenecid-d14 is an essential tool for researchers investigating renal clearance mechanisms. By acting as a potent inhibitor of key renal transporters and serving as a reliable internal standard for bioanalysis, it enables the precise elucidation of drug transport pathways and the quantitative assessment of drug-drug interactions. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust in vitro and in vivo studies in the field of drug metabolism and pharmacokinetics.

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